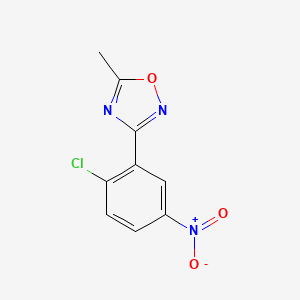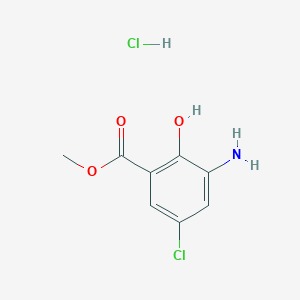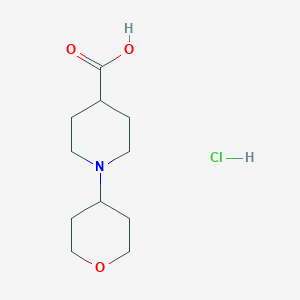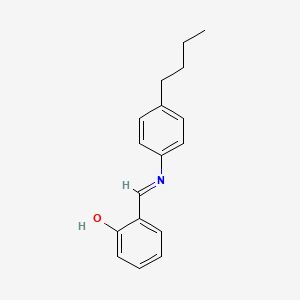
2-(4-T-BUTYLPHENYL)PHENOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenyl)phenol, also known as 2,4-di-tert-butylphenol, is an organic compound with the molecular formula C14H22O. It is a white crystalline solid with a phenolic odor. This compound is primarily used as a raw material for the production of several commercially important antioxidants and phenolic benzotriazole-type UV absorbers . It also finds use as a starting material in the synthesis of agrochemicals, fragrances, and catalysts .
Méthodes De Préparation
The synthesis of 2-(4-Tert-butylphenyl)phenol typically involves the butylation of phenol through a Friedel-Crafts alkylation reaction with isobutylene, catalyzed by a strong acid. These acids can be either liquids like triflic acid or solid acids such as zeolites . The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether . This method is commonly used in industrial production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
2-(4-Tert-butylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Tert-butylphenyl)phenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Tert-butylphenyl)phenol involves its antioxidant properties. It effectively suppresses oxidation by neutralizing free radicals and reducing reactive oxygen species production . This makes it valuable in stabilizing various compounds and preventing material degradation and disintegration . The molecular targets and pathways involved in its action include the inhibition of oxidative stress and the stabilization of cellular components.
Comparaison Avec Des Composés Similaires
2-(4-Tert-butylphenyl)phenol is similar to other tert-butylphenols, such as 2,6-di-tert-butylphenol and 4-tert-butylphenol . it is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. For example, 2,6-di-tert-butylphenol is primarily used as an antioxidant in food and cosmetics, while 4-tert-butylphenol is used in the production of epoxy resins and curing agents .
Conclusion
2-(4-Tert-butylphenyl)phenol is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable material for scientific research and industrial production.
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNBZNJXCALTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431852 |
Source


|
| Record name | 2-(4-tert-butylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-04-0 |
Source


|
| Record name | 2-(4-tert-butylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)




